N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features both thiazole and isoxazole rings These heterocyclic structures are known for their significant biological activities and therapeutic potential
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit antibacterial activity .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit antibacterial activity . The antibacterial activity of these compounds may be due to their ability to interfere with bacterial cell wall synthesis or protein synthesis .
Biochemical Pathways
Thiazole derivatives have been reported to interfere with bacterial cell wall synthesis or protein synthesis , which could potentially lead to the death of the bacterial cells.
Pharmacokinetics
Thiazole derivatives, in general, are known to have diverse biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been reported to exhibit antibacterial activity , suggesting that they may lead to the death of bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Formation of Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Coupling of Rings: The final step involves coupling the thiazole and isoxazole rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxamide and isoxazole-5-amine.
Uniqueness
N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is unique due to the combination of thiazole and isoxazole rings, which imparts distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10(2)11-3-5-12(6-4-11)13-9-22-16(18-13)19-15(20)14-7-8-17-21-14/h3-10H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYTLSVBKBSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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